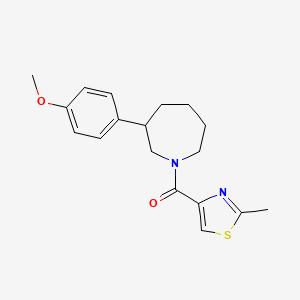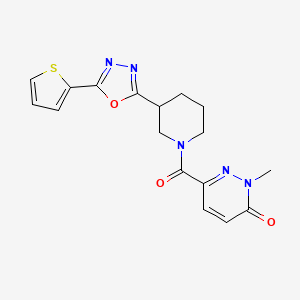
(3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone is a synthetic organic compound that features a unique combination of an azepane ring, a methoxyphenyl group, and a methylthiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step organic synthesis. One common route includes:
Formation of the Azepane Ring: Starting with a suitable precursor such as 4-methoxyphenylamine, the azepane ring can be formed through cyclization reactions involving appropriate reagents and catalysts.
Attachment of the Methylthiazole Moiety: The methylthiazole group can be introduced via a nucleophilic substitution reaction, where the azepane intermediate reacts with a thiazole derivative under controlled conditions.
Final Coupling Step: The final step involves coupling the azepane-thiazole intermediate with a methanone group, often using reagents like acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azepane or thiazole derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It can be used in the study of enzyme interactions, receptor binding, and cellular pathways, providing insights into its potential therapeutic uses.
Medicine
In medicine, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for the development of new treatments for various diseases, including cancer, infections, and neurological disorders.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity and potential biological activity make it valuable in the development of new products.
Mécanisme D'action
The mechanism of action of (3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(4-Methoxyphenyl)azepan-1-yl)(2,3,4-trifluorophenyl)methanone
- (3-(4-Methoxyphenyl)azepan-1-yl)(2-chlorophenyl)methanone
- (3-(4-Methoxyphenyl)azepan-1-yl)(2-methylphenyl)methanone
Uniqueness
Compared to similar compounds, (3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone stands out due to the presence of the methylthiazole moiety, which may confer unique biological activities and chemical reactivity. This structural feature can enhance its interaction with specific biological targets, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-19-17(12-23-13)18(21)20-10-4-3-5-15(11-20)14-6-8-16(22-2)9-7-14/h6-9,12,15H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYYBMKLFQWQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(4-Ethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2624884.png)




![2-nitro-N-[3-(trifluoromethyl)phenyl]dibenzo[b,f][1,4]oxazepine-10(11H)-carboxamide](/img/structure/B2624892.png)
![1-(3-methylphenyl)-3-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea](/img/structure/B2624894.png)





![4-{[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2624904.png)
![8-(2-chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2624906.png)
